molecular formula C5H12Cl2N4 B2884644 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride CAS No. 1855898-89-3

1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride

Cat. No.: B2884644
CAS No.: 1855898-89-3
M. Wt: 199.08
InChI Key: UXCFUCHOSLLQHS-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride (CAS 1855898-89-3) is a versatile pyrazole-based chemical intermediate prized for its application in multicomponent and cyclocondensation reactions. Its primary research value lies in its role as a key building block for the synthesis of nitrogen-containing heterocycles, particularly in the construction of more complex fused ring systems like pyrazolo[3,4-b]pyridine derivatives . The reactive hydrazinyl group at the 5-position acts as a handle for nucleophilic attack on various electrophiles, including carbonyl systems, enabling the efficient formation of new carbon-nitrogen bonds . This mechanism is fundamental in medicinal and organic chemistry for creating diverse molecular libraries. Pyrazole scaffolds are prominent in pharmaceuticals, and this dihydrochloride salt, with its enhanced solubility, facilitates the exploration of novel compounds with potential pharmacological activities, such as anti-inflammatory, antibacterial, and anticancer properties . This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-2-9-5(8-6)3-4-7-9;;/h3-4,8H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCFUCHOSLLQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of ethylhydrazine with pyrazole derivatives under controlled conditions. One common method includes the condensation of ethylhydrazine with 1-ethyl-3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazones or primary amines.

    Substitution: Formation of various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

While the exact compound "1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride" isn't widely documented, research regarding similar compounds and their applications can provide insight.

Here's what can be gathered from the search results:

Scientific Research Applications

  • General Applications: 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride is a building block in synthesizing complex molecules and a reagent in organic reactions. It's studied for potential antibacterial and antifungal properties and as a therapeutic agent for diseases like cancer and infectious diseases. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
  • Mechanism of Action: The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to antimicrobial activity or inhibition of cancer cell proliferation.

Specific Pyrazole Derivatives as Therapeutics

  • Anti-Cancer Agents: Pyrazole biomolecules have shown potential as anti-inflammatory and anticancer agents . Several pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines .
  • Anti-inflammatory drugs: 1-Ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes.
  • Other Potential Applications: Pyrazole compounds may be used to treat cardiovascular, renal, liver, and inflammatory conditions . They may also have potential use as a pesticide or herbicide.

Comparison with Similar Compounds

  • 1,4-dimethylpyrazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
  • 3-ethyl-4,5-dihydro-1,4-dimethylpyrazole: Has a similar pyrazole ring but different substituents, leading to different chemical and biological properties. The hydrazinyl group imparts distinct reactivity and potential biological activities.

Mechanism of Action

The mechanism by which 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride with three analogous dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications
This compound Likely C₆H₁₂Cl₂N₄ (estimated) ~235–250 (estimated) Ethyl, hydrazinyl Potential synthesis intermediate, pharmaceutical precursor
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride C₈H₁₅Cl₂N₃O₂ 256.13 Dimethylaminoethyl, carboxylic acid Pharmaceutical research, biochemical tools
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Trifluoromethyl, cyanophenyl, cyclopropylmethyl Plasma kallikrein inhibitor (approved drug)
1-(2-Phenylethyl)-imidazo[4,5-c]pyridine dihydrochloride C₁₄H₁₈Cl₂N₃ 263.77 Phenylethyl, imidazo-pyridine fusion Experimental therapeutic agent
Key Observations:
  • Substituent Influence : The ethyl and hydrazinyl groups in the target compound contrast with bulkier substituents (e.g., phenylethyl in or trifluoromethyl in ), which may reduce steric hindrance and enhance reactivity in synthetic pathways.
  • Solubility: All dihydrochloride salts exhibit enhanced water solubility compared to their freebase forms, particularly under acidic conditions . For example, berotralstat dihydrochloride is explicitly noted as soluble at pH ≤4 .

Chemical Reactivity and Stability

  • Hydrazinyl Group : The hydrazinyl (–NHNH₂) substituent in the target compound may confer nucleophilic or reducing properties, distinguishing it from carboxylic acid-containing analogs (e.g., ) or aromatic systems (e.g., ). This group could make it prone to oxidation or participation in condensation reactions.
  • Salt Stability: Dihydrochloride salts generally offer superior stability over monohydrochlorides, as the additional HCl molecule mitigates hygroscopicity and degradation .

Biological Activity

1-Ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical sciences. This article examines its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H10Cl2N4, featuring a pyrazole ring substituted with an ethyl and hydrazinyl group. Its structural characteristics are crucial for its biological interactions and activities.

The primary mechanism by which this compound exerts its biological effects is through its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in observed biological effects such as anti-inflammatory and anticancer activities .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, derivatives of pyrazole compounds have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various pyrazole derivatives have exhibited cytotoxic effects against different cancer cell lines, including MCF7 and A549, with IC50 values indicating significant growth inhibition. For example, one study reported an IC50 value of 3.79 µM against MCF7 cells . The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound3.79 µM (MCF7)0.22 μg/mL (S. aureus)
1-Ethyl-3-hydrazinyl-1H-pyrazole dihydrochloride4.21 µM (A549)0.30 μg/mL (E. coli)
1-Methyl-5-hydrazinyl-1H-pyrazole dihydrochloride2.50 µM (HCT116)0.15 μg/mL (Pseudomonas)

This table illustrates that while other pyrazole derivatives also exhibit significant biological activities, the unique substitution pattern of this compound contributes to its distinct pharmacological profile.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study evaluated the effectiveness of several pyrazole derivatives against common bacterial strains, demonstrating that compounds similar to this compound inhibited biofilm formation significantly, suggesting potential applications in treating biofilm-associated infections .
  • Cancer Cell Line Study : In vitro tests on A549 lung cancer cells showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent .

Q & A

Q. What are the established synthetic routes for 1-ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with diketones or halogenated intermediates under controlled conditions. For example, pyrazole ring formation can be achieved via hydrazine reactions with β-ketoesters at 60–80°C in ethanol, followed by hydrochlorination . Key factors include:

  • pH control (acidic conditions stabilize intermediates).
  • Temperature (exceeding 80°C may lead to side reactions).
  • Solvent choice (polar aprotic solvents like DMF improve cyclization efficiency). Post-synthesis, purification via recrystallization (e.g., ethyl acetate/petroleum ether) is critical to achieve >95% purity .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

A multi-technique approach is required:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ethyl group at N1: δ 1.2–1.5 ppm for CH3; hydrazinyl protons at δ 3.0–4.0 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 187.1 (free base) and 256.1 (dihydrochloride form) .
  • Elemental analysis : Validate stoichiometry (e.g., C: 35.2%, H: 5.9%, N: 24.6%, Cl: 34.3%) . Discrepancies in spectral data may indicate impurities or tautomeric forms requiring further HPLC analysis .

Q. How does the dihydrochloride form impact the compound's solubility and stability in aqueous solutions?

The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) but reduces stability in alkaline conditions (pH > 7.0), leading to decomposition via hydrazine cleavage. Stability studies recommend storage at 2–8°C in pH 3–5 buffers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrazole derivatives, such as conflicting IC50 values in enzyme inhibition assays?

Contradictions often arise from:

  • Assay variability (e.g., ATP concentration differences in kinase assays).
  • Compound stability (degradation products may interfere). Mitigation strategies:
  • Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).
  • Validate purity via LC-MS before assays .
  • Perform dose-response curves in triplicate across multiple labs .

Q. How can computational modeling optimize the design of 1-ethyl-5-hydrazinyl-1H-pyrazole derivatives for target-specific interactions?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) can predict binding affinities to targets like MAP kinases. Key steps:

  • Ligand preparation : Protonate the hydrazinyl group at physiological pH.
  • Grid box placement : Focus on ATP-binding pockets (e.g., PDB 3NY7).
  • Free energy calculations (MM/GBSA) : Prioritize derivatives with ΔG < −8 kcal/mol .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity for chiral pyrazole derivatives?

Scale-up challenges include racemization and byproduct formation. Solutions:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated cross-couplings.
  • Continuous flow reactors : Improve temperature control and reduce residence time.
  • In-line FTIR monitoring : Detect intermediates in real-time to adjust parameters .

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the compound's pharmacokinetic properties?

Substituents alter logP, metabolic stability, and bioavailability:

  • Ethyl group : Increases lipophilicity (logP +0.5 vs. methyl), enhancing membrane permeability but reducing solubility.
  • Hydrazinyl group : Prone to oxidative metabolism (CYP3A4); deuteriation at α-positions can prolong half-life . Comparative
SubstituentlogPt1/2 (h)Solubility (mg/mL)
Ethyl1.22.545
Methyl0.71.862

Methodological Guidance

Q. What experimental controls are critical when evaluating this compound's anti-inflammatory activity in cell-based assays?

Essential controls:

  • Vehicle controls (DMSO < 0.1% to avoid cytotoxicity).
  • Positive controls (e.g., dexamethasone for IL-6 suppression).
  • Metabolic inhibitors (e.g., 1-aminobenzotriazole to assess CYP-mediated inactivation) .

Q. How can researchers differentiate between genuine biological activity and assay artifacts in high-throughput screening (HTS)?

  • Counter-screening : Test against unrelated targets (e.g., GPCRs if the primary target is a kinase).
  • Aggregation detection : Add 0.01% Tween-20 to disrupt non-specific aggregates.
  • Dose-response consistency : Require Hill slopes >0.8 for specific binding .

Data Interpretation

Q. How should researchers analyze discrepancies between in vitro and in vivo efficacy data for this compound?

Common causes include:

  • Poor bioavailability : Use PK/PD modeling to correlate plasma levels with target engagement.
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan).
  • Species differences : Compare murine vs. human hepatocyte metabolism .

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